![molecular formula C10H16N4 B13220056 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
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Overview
Description
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene is a complex organic compound with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds to 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene include other tricyclic compounds with multiple nitrogen atoms. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₁₂H₁₈N₄
- Molecular Weight : 226.30 g/mol
Structural Representation
The compound's structure features a complex arrangement of carbon and nitrogen atoms that contribute to its unique properties. The tetraazatricyclo framework allows for various interactions with biological systems.
Antimicrobial Properties
Research has indicated that tetraazatricyclo compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with DNA replication.
Table 1: Antimicrobial Activity of Tetraazatricyclo Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it exhibits selective toxicity towards certain cancer cells while sparing normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways within microbial cells.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetraazatricyclo compounds against resistant strains of bacteria. The results highlighted that this compound demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Therapeutics
Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in apoptosis in MCF-7 cells through the activation of caspase pathways. These findings support its potential use in targeted cancer therapies.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-ethyl-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene |
InChI |
InChI=1S/C10H16N4/c1-2-9-10-5-7-3-4-8(11-7)6-14(10)13-12-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
XUOKFIXGOYIALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CC3CCC(N3)CN2N=N1 |
Origin of Product |
United States |
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